molecular formula C11H16Cl2N2 B13258929 [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine

[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine

Cat. No.: B13258929
M. Wt: 247.16 g/mol
InChI Key: LACBMRGGBAWVQG-UHFFFAOYSA-N
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Description

[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine is an organic compound that features a dichlorophenyl group attached to a dimethylaminoethyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)-2-(thiophen-2-yl)ethyl]amine
  • [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)-2-(furan-2-yl)ethyl]amine

Uniqueness

[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H16Cl2N2/c1-15(2)7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,6-8H2,1-2H3

InChI Key

LACBMRGGBAWVQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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